molecular formula C19H20N2O4 B5134668 N-{4-[(2-furylmethyl)amino]-6,7-dimethoxy-2-naphthyl}acetamide

N-{4-[(2-furylmethyl)amino]-6,7-dimethoxy-2-naphthyl}acetamide

Cat. No. B5134668
M. Wt: 340.4 g/mol
InChI Key: UCCQMFNXRVDJNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(2-furylmethyl)amino]-6,7-dimethoxy-2-naphthyl}acetamide, also known as FMA-NTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the family of naphthalene derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-{4-[(2-furylmethyl)amino]-6,7-dimethoxy-2-naphthyl}acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and inflammation. N-{4-[(2-furylmethyl)amino]-6,7-dimethoxy-2-naphthyl}acetamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition can lead to DNA damage and cell death. N-{4-[(2-furylmethyl)amino]-6,7-dimethoxy-2-naphthyl}acetamide has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
N-{4-[(2-furylmethyl)amino]-6,7-dimethoxy-2-naphthyl}acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory properties, N-{4-[(2-furylmethyl)amino]-6,7-dimethoxy-2-naphthyl}acetamide has been shown to have antioxidant activity, which can protect cells from oxidative stress. N-{4-[(2-furylmethyl)amino]-6,7-dimethoxy-2-naphthyl}acetamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may have cognitive and neurological effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-{4-[(2-furylmethyl)amino]-6,7-dimethoxy-2-naphthyl}acetamide in lab experiments is its potent antitumor and anti-inflammatory activity. This makes it a promising candidate for the development of new cancer therapies and anti-inflammatory drugs. However, one limitation of using N-{4-[(2-furylmethyl)amino]-6,7-dimethoxy-2-naphthyl}acetamide is its relatively low yield in the synthesis process. This can make it difficult to produce large quantities of the compound for use in experiments.

Future Directions

There are several future directions for the scientific research of N-{4-[(2-furylmethyl)amino]-6,7-dimethoxy-2-naphthyl}acetamide. One direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more specific and effective therapies for cancer and inflammation. Another direction is to explore the potential cognitive and neurological effects of N-{4-[(2-furylmethyl)amino]-6,7-dimethoxy-2-naphthyl}acetamide, as its inhibition of acetylcholinesterase may have implications for the treatment of Alzheimer's disease and other neurological disorders. Finally, future research could focus on improving the synthesis method of N-{4-[(2-furylmethyl)amino]-6,7-dimethoxy-2-naphthyl}acetamide to increase its yield and make it more accessible for use in experiments.

Synthesis Methods

The synthesis of N-{4-[(2-furylmethyl)amino]-6,7-dimethoxy-2-naphthyl}acetamide involves the reaction of 2-naphthylamine with furfural in the presence of acetic anhydride and pyridine to form the intermediate product, 4-(furan-2-ylmethylamino)-2-naphthol. This intermediate is then reacted with N,N-dimethylacetamide dimethyl acetal in the presence of acetic anhydride and pyridine to produce the final product, N-{4-[(2-furylmethyl)amino]-6,7-dimethoxy-2-naphthyl}acetamide. The overall yield of this synthesis method is approximately 40%.

Scientific Research Applications

N-{4-[(2-furylmethyl)amino]-6,7-dimethoxy-2-naphthyl}acetamide has shown promising results in scientific research for its potential therapeutic applications. One study found that N-{4-[(2-furylmethyl)amino]-6,7-dimethoxy-2-naphthyl}acetamide exhibited potent antitumor activity in vitro against various cancer cell lines, including breast, lung, and colon cancer cells. Another study demonstrated that N-{4-[(2-furylmethyl)amino]-6,7-dimethoxy-2-naphthyl}acetamide could inhibit the growth of human hepatocellular carcinoma cells by inducing apoptosis and cell cycle arrest. N-{4-[(2-furylmethyl)amino]-6,7-dimethoxy-2-naphthyl}acetamide has also been shown to have anti-inflammatory effects, as it can suppress the production of pro-inflammatory cytokines in vitro.

properties

IUPAC Name

N-[4-(furan-2-ylmethylamino)-6,7-dimethoxynaphthalen-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-12(22)21-14-7-13-8-18(23-2)19(24-3)10-16(13)17(9-14)20-11-15-5-4-6-25-15/h4-10,20H,11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCQMFNXRVDJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C2C=C(C(=CC2=C1)OC)OC)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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